molecular formula C15H15ClO3 B058850 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1212074-43-5

3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B058850
CAS No.: 1212074-43-5
M. Wt: 278.73 g/mol
InChI Key: LTJBPGWPYSNBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound characterized by its unique bicyclic structure. This compound features a bicyclo[2.2.1]heptane core with a 4-chlorobenzoyl group and a carboxylic acid functional group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves a multi-step process. One common method is the Diels-Alder reaction, which forms the bicyclic core. The reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. Following the formation of the bicyclic structure, the 4-chlorobenzoyl group is introduced through a Friedel-Crafts acylation reaction.

Chemical Reactions Analysis

3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Scientific Research Applications

3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The 4-chlorobenzoyl group can participate in hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be compared with other bicyclic compounds such as norbornane, norbornene, and norbornadiene. These compounds share the bicyclo[2.2.1]heptane core but differ in their functional groups and reactivity. The presence of the 4-chlorobenzoyl and carboxylic acid groups in this compound imparts unique chemical properties, making it distinct from its analogs .

Properties

IUPAC Name

3-(4-chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3/c16-11-5-3-8(4-6-11)14(17)12-9-1-2-10(7-9)13(12)15(18)19/h3-6,9-10,12-13H,1-2,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJBPGWPYSNBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588706
Record name 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212074-43-5
Record name 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.